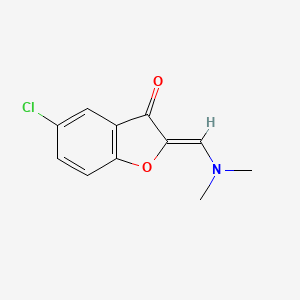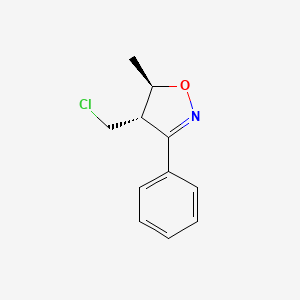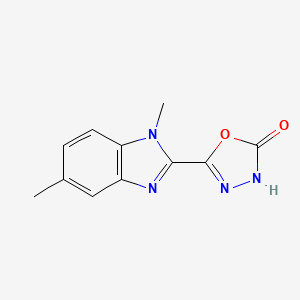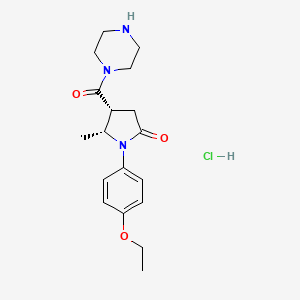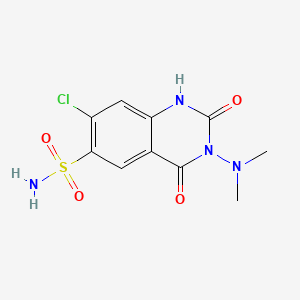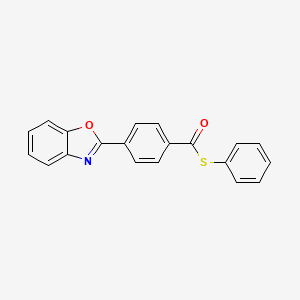
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate typically involves the reaction of 2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole coreThe reaction conditions often include the use of catalysts such as metal catalysts or nanocatalysts, and the reactions are carried out under reflux conditions in solvents like ethanol or chlorobenzene .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it inhibits enzymes such as protein tyrosine phosphatase-1B, which plays a role in cancer cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate include other benzoxazole derivatives such as:
- 2-Phenylbenzoxazole
- 2-Piperidine-benzoxazole
- 4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzoxazole core with the phenyl and carbothioate groups. This structure imparts distinct chemical and biological properties, such as enhanced antimicrobial activity and specific photophysical characteristics, making it a valuable compound for various applications .
Properties
CAS No. |
62572-77-4 |
|---|---|
Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
S-phenyl 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |
InChI |
InChI=1S/C20H13NO2S/c22-20(24-16-6-2-1-3-7-16)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)23-19/h1-13H |
InChI Key |
MQDDPMUUXPQKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


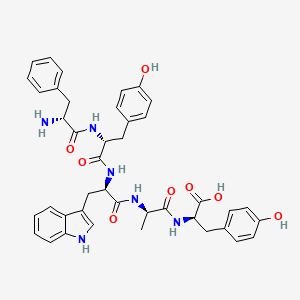
![2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918340.png)
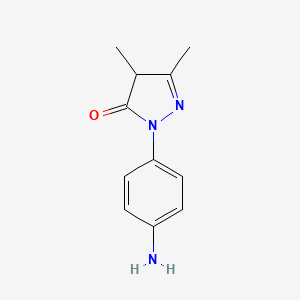
![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
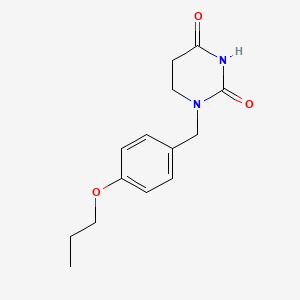
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)
